1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

Description

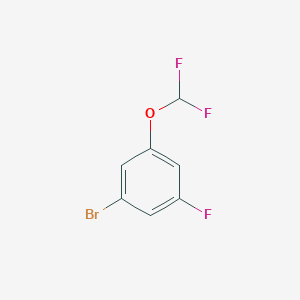

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene is a halogenated aromatic compound characterized by a bromine atom at the 1-position, a difluoromethoxy group (-OCF₂H) at the 3-position, and a fluorine atom at the 5-position of the benzene ring.

Properties

IUPAC Name |

1-bromo-3-(difluoromethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMFSEYOFZQZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619812 | |

| Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433939-28-7 | |

| Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433939-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 3-(difluoromethoxy)-5-fluorobenzene

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)

- Catalysts: Iron (Fe) or aluminum bromide (AlBr3)

- Solvents: Typically inert solvents such as dichloromethane or chloroform

- Conditions: Controlled temperature (often 0–25°C) to avoid polybromination

- Mechanism: Electrophilic aromatic substitution targeting the position ortho or para to existing substituents, with the difluoromethoxy group directing bromination to the 1-position relative to itself

This method is widely used due to its straightforward approach and relatively high selectivity. Industrially, continuous flow reactors may be employed to optimize reaction parameters such as temperature, pressure, and reactant concentration, improving yield and scalability.

Synthesis from 3-Bromo-5-fluorophenol and Difluorochloromethane

- Starting materials: 3-bromo-5-fluorophenol and chlorodifluoromethane (CF2HCl)

- Base: Potassium hydroxide (KOH), typically 30% aqueous solution

- Solvent: Isopropyl alcohol (i-PrOH)

- Reaction conditions: Heated in a sealed flask at 80–85°C for approximately 18 hours

- Process: The phenol undergoes nucleophilic substitution with chlorodifluoromethane under basic conditions, forming the difluoromethoxy group on the aromatic ring

This method yields 1-bromo-3-(difluoromethoxy)-5-fluorobenzene with reported yields around 79% and is advantageous for its use of readily available starting materials and relatively mild conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Bromination of 3-(difluoromethoxy)-5-fluorobenzene | 3-(difluoromethoxy)-5-fluorobenzene | Br2 or NBS, Fe or AlBr3 catalyst | 0–25°C, inert solvent | Moderate to high (variable) | Direct, selective bromination; scalable | Requires careful control to avoid polybromination |

| Nucleophilic substitution of 3-bromo-5-fluorophenol | 3-bromo-5-fluorophenol, chlorodifluoromethane | KOH (30%), i-PrOH | 80–85°C, sealed flask, 18 h | ~79% | High yield, mild conditions, accessible reagents | Longer reaction time; sealed system required |

Detailed Research Findings and Analytical Considerations

Reaction Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective for tracking reaction progress.

- Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients (95:5 to 80:20) is standard. Recrystallization from ethanol/water mixtures at low temperatures (0–5°C) can enhance purity (>98%).

- Characterization:

- NMR Spectroscopy: ^19F NMR shows characteristic signals for difluoromethoxy fluorines (δ -110 to -125 ppm) and aromatic fluorine (δ -60 to -70 ppm).

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (~264.97 [M+H]^+).

- Infrared Spectroscopy: C-F stretching vibrations appear at 1250–1300 cm⁻¹; aromatic C-Br bonds show peaks at 1100–1150 cm⁻¹.

Mechanistic Insights

- The difluoromethoxy group is electron-withdrawing, influencing regioselectivity by directing electrophilic substitution to positions meta to itself.

- In nucleophilic aromatic substitution, the phenolic oxygen attacks chlorodifluoromethane under basic conditions, forming the difluoromethoxy substituent.

- Computational studies (DFT calculations) support the observed regioselectivity and reactivity patterns, confirming the directing effects of substituents.

Industrial and Scale-Up Considerations

- Continuous flow synthesis enhances reproducibility and safety, especially for bromination steps involving hazardous reagents.

- Automated control of temperature, pressure, and reagent feed rates optimizes yield and minimizes by-products.

- Stability studies indicate the compound is stable under acidic conditions but may degrade under strong basic conditions, necessitating careful handling during synthesis and storage.

Summary Table of Key Reaction Parameters

| Parameter | Bromination Route | Nucleophilic Substitution Route |

|---|---|---|

| Temperature | 0–25°C | 80–85°C |

| Reaction Time | 1–4 hours (typical) | 18 hours |

| Solvent | Dichloromethane, chloroform | Isopropyl alcohol |

| Catalyst/Base | Fe or AlBr3 | 30% KOH aqueous solution |

| Yield | Moderate to high | ~79% |

| Selectivity | High with controlled conditions | High |

| Scale-up Potential | High with flow reactors | Moderate |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene arises from its specific substituent combination. Below is a systematic comparison with structurally related compounds:

Table 1: Substituent Effects on Reactivity and Bioactivity

Key Observations :

Substituent Position and Electronic Effects :

- The difluoromethoxy group (-OCF₂H) at the 3-position provides moderate electron-withdrawing effects, balancing reactivity and stability. Compounds with -OCF₃ (trifluoromethoxy) exhibit stronger electron withdrawal, making them less reactive in nucleophilic substitutions but more stable .

- Fluorine at the 5-position enhances aromatic ring electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity :

- Nitro-substituted analogs (e.g., 1-Bromo-3-(difluoromethoxy)-5-nitrobenzene) demonstrate cytotoxicity due to bioreduction pathways, whereas methyl or trifluoromethyl groups improve lipophilicity and bioavailability .

- Halogen variations : Chlorine or bromine at the 1-position affects halogen-bonding interactions, influencing binding affinity in drug candidates .

Physicochemical Properties :

Biological Activity

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene (CAS Number: 433939-28-7) is a halogenated aromatic compound with potential applications in medicinal chemistry and material science. Its unique structure, featuring both bromine and fluorine substituents, may confer distinct biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, toxicity data, and potential therapeutic applications.

- Molecular Formula : C₇H₄BrF₃O

- Molecular Weight : 241 g/mol

- Structure : The compound features a bromine atom and a difluoromethoxy group attached to a fluorobenzene ring, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

This compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. However, comprehensive data on its biological effects remain limited.

Antimicrobial Activity

Studies have indicated that halogenated compounds can exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of fluorine atoms may enhance lipophilicity, improving membrane penetration and activity against pathogens .

Anticancer Potential

Research into structurally related compounds suggests potential anticancer properties. Similar halogenated benzene derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Further studies are needed to ascertain the specific anticancer mechanisms of this compound.

Toxicity Profile

The toxicity of this compound has not been extensively characterized. However, preliminary data indicate that it may possess moderate toxicity levels. A review of related compounds reveals that halogenated aromatic compounds can exhibit acute toxicity and potential carcinogenicity .

Summary of Toxicity Data

ND = No Data Available

Case Studies

- Phase II Metabolism Study : A study involving the administration of 1-bromo-3-fluorobenzene to rats showed that the compound was metabolized primarily through glutathione conjugation pathways. This study highlighted the formation of metabolites such as sulfate and glucuronide conjugates of 4-bromo-2-fluorophenol .

- Antimicrobial Efficacy : In vitro studies demonstrated that related compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that further exploration into the antibacterial properties of this compound is warranted .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, and how can reaction yields be improved?

- Methodology : Use Ullmann coupling or nucleophilic aromatic substitution (SNAr) with bromine sources (e.g., N-bromosuccinimide) under controlled temperatures (50–80°C). Catalytic systems like CuI/1,10-phenanthroline enhance efficiency . Optimize solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates and reduce side reactions. Monitor reaction progress via TLC or GC-MS .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodology : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20). For higher purity (>98%), use recrystallization in ethanol/water mixtures (4:1 ratio) at low temperatures (0–5°C) . Confirm purity via GC (retention time ~8.2 min) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

- Methodology :

- NMR : ¹⁹F NMR detects fluorine environments (δ -110 to -125 ppm for difluoromethoxy; δ -60 to -70 ppm for aromatic F) .

- MS : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~264.97) .

- IR : Peaks at 1250–1300 cm⁻¹ (C-F stretching) and 1100–1150 cm⁻¹ (Br-C aromatic) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The electron-withdrawing difluoromethoxy group directs coupling to the para position relative to bromine. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict reactivity. Validate experimentally with Pd(PPh₃)₄ catalysts and arylboronic acids (yields: 70–85%) .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

- Methodology : Cross-reference data from peer-reviewed journals and standardized databases (e.g., CAS Common Chemistry). Variations may arise from polymorphic forms or residual solvents. Perform DSC analysis to identify melting transitions and Karl Fischer titration to quantify moisture .

Q. What mechanisms explain the compound’s stability under acidic vs. basic conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. The difluoromethoxy group resists hydrolysis in acidic conditions (pH 2–4) but may undergo nucleophilic attack in strong bases (pH >10), forming phenolic byproducts .

Q. How can this compound be utilized in studying DNA intercalation or protein binding?

- Methodology : Label the bromine atom with ⁷⁷Br for radiotracing. Use fluorescence quenching assays with ethidium bromide or surface plasmon resonance (SPR) to measure binding affinity to DNA/proteins. Compare with analogs lacking the difluoromethoxy group to assess substituent effects .

Safety and Handling

Q. What are critical safety protocols for handling this compound in the lab?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.